Ombuoside
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Overview
Description
Ombuoside is a flavonoid glycoside isolated from the herbaceous vine Gynostemma pentaphyllum, which belongs to the Cucurbitaceae family. This compound is known for its antimicrobial and antioxidant properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ombuoside can be extracted from Gynostemma pentaphyllum using a microwave-assisted extraction method coupled with high-speed counter-current chromatography. The extraction conditions include microwave power, irradiation time, solid-to-liquid ratio, and extraction times. The two-phase solvent system used for this process is composed of n-hexane, ethyl acetate, ethanol, and water in a ratio of 5:6:5:5 (v/v) .
Industrial Production Methods
In industrial settings, this compound is often extracted using a CO2 supercritical extractor with n-butyl alcohol as an entrainer. This method ensures a high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Ombuoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate and hydrogen peroxide are used.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound that exhibit enhanced antimicrobial and antioxidant properties .
Scientific Research Applications
Ombuoside has a wide range of applications in scientific research:
Chemistry: Used as a standard for chromatographic analysis and as a reagent in synthetic chemistry.
Biology: Studied for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: Investigated for its potential in treating diseases like diabetes, depression, and cancer due to its antimicrobial and antioxidant properties
Industry: Utilized in the development of natural preservatives and antioxidants for food and cosmetic products.
Mechanism of Action
Ombuoside exerts its effects primarily through its antioxidant activity, scavenging free radicals and reactive oxygen species (ROS). It also modulates various molecular pathways, including the cyclic AMP (cAMP)-dependent protein kinase A (PKA) pathway, which is crucial for dopamine biosynthesis. This modulation enhances the phosphorylation of tyrosine hydroxylase and cyclic AMP-response element binding protein, thereby increasing dopamine levels .
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant properties.
Kaempferol: Known for its anti-inflammatory and anticancer activities.
Rutin: A glycoside that also exhibits strong antioxidant effects.
Uniqueness
Ombuoside stands out due to its dual antimicrobial and antioxidant activities, making it more versatile compared to other flavonoids. Its ability to modulate dopamine biosynthesis also adds a unique dimension to its biological activities .
Properties
Molecular Formula |
C29H34O16 |
---|---|
Molecular Weight |
638.6 g/mol |
IUPAC Name |
5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C29H34O16/c1-10-19(32)22(35)24(37)28(42-10)41-9-17-20(33)23(36)25(38)29(44-17)45-27-21(34)18-14(31)7-12(39-2)8-16(18)43-26(27)11-4-5-15(40-3)13(30)6-11/h4-8,10,17,19-20,22-25,28-33,35-38H,9H2,1-3H3 |
InChI Key |
VVSFMIXQNYRGMG-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O |
Synonyms |
ombuoside |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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